4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
4-Chloro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: The final step involves the acylation of the amine group on the pyrazole ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzamide moiety can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide has various applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Biological Studies: It serves as a probe to study enzyme inhibition and receptor binding.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmacology: It is investigated for its potential as a kinase inhibitor and its effects on various signaling pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-yl}benzamide: Similar structure but with a different substitution pattern on the pyrazole ring.
4-Chloro-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}benzamide: Contains a furan ring instead of a thiophene ring.
4-Chloro-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-5-yl}benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4-Chloro-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that influence its biological activity and chemical reactivity. The combination of the thiophene ring with the pyrazole and benzamide moieties creates a versatile scaffold for the development of novel therapeutic agents.
Properties
Molecular Formula |
C15H12ClN3OS |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-5-3-11(4-6-12)15(20)18-14-7-8-17-19(14)10-13-2-1-9-21-13/h1-9H,10H2,(H,18,20) |
InChI Key |
OYAOTMQVGOPITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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